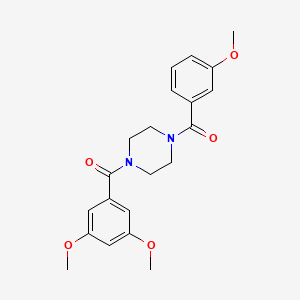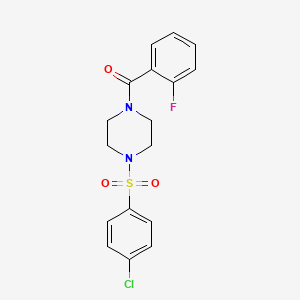![molecular formula C22H25N3O3 B3467372 (3,4-DIMETHOXYPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE](/img/structure/B3467372.png)
(3,4-DIMETHOXYPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE
Overview
Description
The compound (3,4-DIMETHOXYPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE is a complex organic molecule that features both indole and piperazine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-DIMETHOXYPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps. One common route starts with the preparation of (3,4-dimethoxyphenyl)hydrazine from 2,3-dimethoxybenzoic acid. This intermediate is then reacted with dihydrofuran to form a mixture of tetrahydrofuran and hydrazone derivatives . The final step involves the reaction of these intermediates with 1H-indole-3-ylmethylpiperazine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3,4-DIMETHOXYPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, (3,4-DIMETHOXYPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE is studied for its potential as a therapeutic agent. It has shown promise in preliminary studies for its antiviral, anticancer, and anti-inflammatory properties .
Medicine
In medicine, this compound is being investigated for its potential use in drug development. Its ability to interact with multiple biological targets makes it a candidate for treating various diseases, including cancer and viral infections .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3,4-DIMETHOXYPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. For instance, it can bind to nuclear receptors like Nur77, inducing apoptosis in cancer cells through the regulation of oxidative and endoplasmic reticulum stress pathways . Additionally, it can inhibit the expression of certain proteins involved in cell migration and survival, such as β1- and β3-integrins .
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone: This compound shares a similar structure but with a different substitution pattern on the phenyl ring.
Indole derivatives: Compounds like indole-3-acetic acid and other indole-based molecules have similar biological activities and applications.
Uniqueness
The uniqueness of (3,4-DIMETHOXYPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE lies in its specific substitution pattern and the combination of indole and piperazine moieties. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-27-20-8-7-16(13-21(20)28-2)22(26)25-11-9-24(10-12-25)15-17-14-23-19-6-4-3-5-18(17)19/h3-8,13-14,23H,9-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIGZQIBTAERSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-NAPHTHYLOXY)-1-[4-(4-NITROBENZOYL)PIPERAZINO]-1-ETHANONE](/img/structure/B3467309.png)
![1-[4-(4-NITROBENZOYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE](/img/structure/B3467315.png)





![1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3467361.png)
![Biphenyl-4-yl[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B3467378.png)
![Biphenyl-4-yl[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B3467384.png)
methanone](/img/structure/B3467389.png)
METHANONE](/img/structure/B3467390.png)
METHANONE](/img/structure/B3467399.png)
